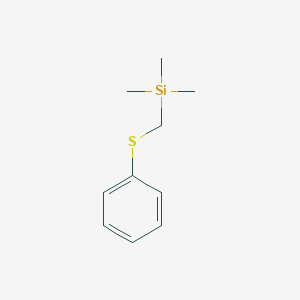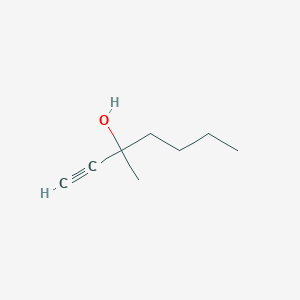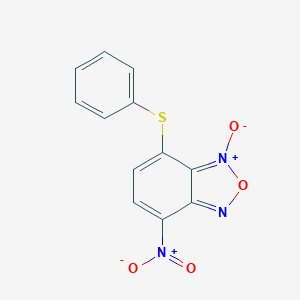![molecular formula C15H20NO3PS2 B091726 2-[[ethyl(2-methylpropoxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione CAS No. 16537-52-3](/img/structure/B91726.png)
2-[[ethyl(2-methylpropoxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[ethyl(2-methylpropoxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione, also known as calcium silicate, is a compound composed of calcium, silicon, and oxygen. It is commonly found in various forms such as hydrated calcium silicate and anhydrous calcium silicate. This compound is widely used in industrial applications due to its excellent thermal insulation properties, low thermal conductivity, and high-temperature stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Calcium silicate can be synthesized through several methods. One common method involves the reaction of calcium oxide (CaO) with silica (SiO₂) at high temperatures. The reaction can be represented as follows:
CaO+SiO2→CaSiO3
Another method involves the hydrothermal synthesis, where calcium hydroxide (Ca(OH)₂) and silica are reacted in an autoclave at elevated temperatures and pressures to form hydrated calcium silicate.
Industrial Production Methods
In industrial settings, calcium silicate is often produced by reacting lime (CaO) with silica in a rotary kiln at temperatures around 1000°C. The resulting product is then cooled and ground into a fine powder. This method ensures a high-purity product suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Calcium silicate undergoes several types of chemical reactions, including:
Hydration: When exposed to water, calcium silicate hydrates to form calcium silicate hydrate (C-S-H), which is a key component in cement and concrete.
Carbonation: Calcium silicate reacts with carbon dioxide (CO₂) to form calcium carbonate (CaCO₃) and silica.
Decomposition: At high temperatures, calcium silicate can decompose into calcium oxide and silica.
Common Reagents and Conditions
Hydration: Water is the primary reagent, and the reaction occurs at ambient temperatures.
Carbonation: Carbon dioxide is the reagent, and the reaction can occur at room temperature or slightly elevated temperatures.
Decomposition: High temperatures (above 1000°C) are required for the decomposition reaction.
Major Products Formed
Hydration: Calcium silicate hydrate (C-S-H)
Carbonation: Calcium carbonate (CaCO₃) and silica
Decomposition: Calcium oxide (CaO) and silica
Wissenschaftliche Forschungsanwendungen
Calcium silicate has a wide range of scientific research applications:
Chemistry: Used as a catalyst support and in the synthesis of various silicate-based materials.
Biology: Investigated for its potential use in bone regeneration and as a biomaterial for implants.
Medicine: Studied for its use in drug delivery systems and as a component in dental materials.
Industry: Widely used as an insulating material in high-temperature applications, as a fireproofing agent, and in the production of cement and concrete.
Wirkmechanismus
The mechanism by which calcium silicate exerts its effects varies depending on the application. In cement and concrete, calcium silicate hydrate (C-S-H) forms a gel-like structure that binds the aggregate particles together, providing strength and durability. In biological applications, calcium silicate can promote osteogenesis by providing a scaffold for bone cell growth and differentiation.
Vergleich Mit ähnlichen Verbindungen
Calcium silicate can be compared with other silicate compounds such as:
Sodium Silicate (Na₂SiO₃): Unlike calcium silicate, sodium silicate is water-soluble and is used in adhesives, detergents, and water treatment.
Magnesium Silicate (MgSiO₃): Magnesium silicate has similar thermal properties but is used more in refractory materials and as a filler in rubber and plastics.
Aluminum Silicate (Al₂SiO₅): This compound is used in ceramics and as a refractory material due to its high melting point.
Calcium silicate is unique due to its excellent thermal insulation properties, low thermal conductivity, and high-temperature stability, making it ideal for use in high-temperature industrial applications.
Eigenschaften
CAS-Nummer |
16537-52-3 |
|---|---|
Molekularformel |
C15H20NO3PS2 |
Molekulargewicht |
357.4 g/mol |
IUPAC-Name |
2-[[ethyl(2-methylpropoxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C15H20NO3PS2/c1-4-20(21,19-9-11(2)3)22-10-16-14(17)12-7-5-6-8-13(12)15(16)18/h5-8,11H,4,9-10H2,1-3H3 |
InChI-Schlüssel |
CDSZITPHFYDYIK-UHFFFAOYSA-N |
SMILES |
CCP(=S)(OCC(C)C)SCN1C(=O)C2=CC=CC=C2C1=O |
Kanonische SMILES |
CCP(=S)(OCC(C)C)SCN1C(=O)C2=CC=CC=C2C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


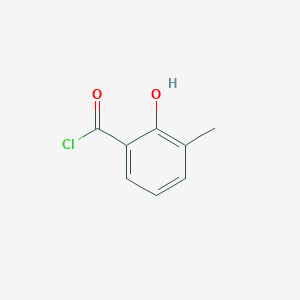
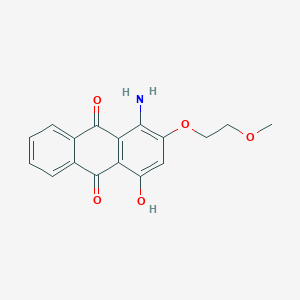
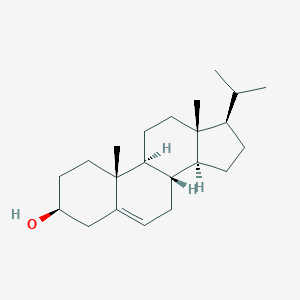
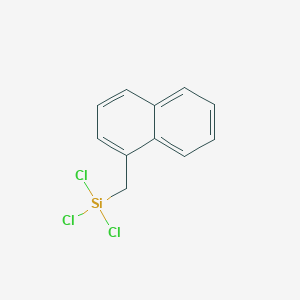
![N-[(E)-(5-nitrofuran-2-yl)methylideneamino]morpholine-4-carboxamide](/img/structure/B91648.png)
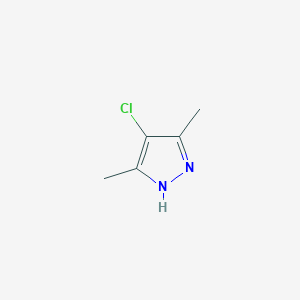
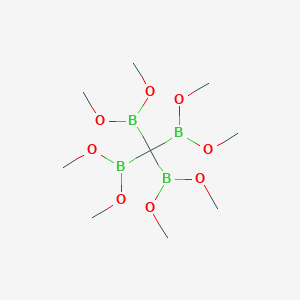
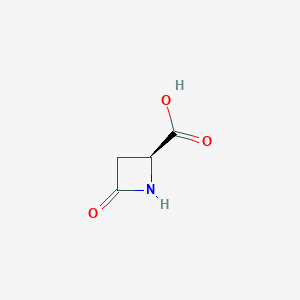
![hexasodium;4-hydroxy-5-[[4-[4-[2-[4-[[4-[(8-hydroxy-7-phenyldiazenyl-3,6-disulfonatonaphthalen-1-yl)amino]-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]-3-sulfonatoanilino]-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]-3-phenyldiazenylnaphthalene-2,7-disulfonate](/img/structure/B91655.png)
